3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Description
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 153139-56-1) is a carbazole-derived compound primarily recognized as Ondansetron Hydrochloride Dihydrate Impurity A in pharmaceutical quality control . Its molecular formula is C₁₆H₂₀N₂O (MW: 256.34 g/mol), featuring a dimethylaminomethyl substituent at position 3 and a methyl group at position 9 on the carbazolone core. This compound is synthesized via Mannich reaction using dimethylamine hydrochloride, paraformaldehyde, and 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one under acidic reflux conditions . Its role as a pharmaceutical impurity underscores the need for rigorous structural and functional comparisons with related carbazolones.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMMRNLRWFVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927762 | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153139-56-1, 132659-89-3 | |
| Record name | 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
-
Formaldehyde Source : Paraformaldehyde or aqueous formaldehyde (37%)
-
Catalyst : Mineral acids (e.g., HCl, H₂SO₄) at 0.1–0.5 molar equivalents relative to substrate
-
Solvent : Polar aprotic solvents (DMF or DMA) to enhance solubility and reaction kinetics
-
Temperature : 120°C (reflux)
Yield :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (0.25 eq) | DMF | 4 | 70–75 |
| H₂SO₄ (0.3 eq) | DMA | 5 | 68–72 |
This method avoids secondary amines, reducing purification demands and eliminating halogenated solvents.
Methylation at the 9-Position
The 9-methyl group is introduced early in the synthesis to stabilize the carbazole core. N-Alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) is effective:
Procedure :
-
Dissolve 1,2,3,9-tetrahydro-4H-carbazol-4-one in DMF.
-
Add methyl iodide (1.2 equiv) and K₂CO₃ (2.0 equiv).
Yield : 85–90% after recrystallization from ethanol.
Integrated Synthesis Protocol
Combining these steps yields the target compound efficiently:
-
Pictet-Spengler Cyclization : Form the tetrahydrocarbazole core.
-
Mannich Reaction : Introduce the dimethylaminomethyl moiety.
Overall Yield : 55–60% (multi-step).
Comparative Analysis of Methodologies
Industrial-Scale Considerations
The patent (US7696356B2) emphasizes continuous flow processes for large-scale production, enabling:
-
Automated reagent mixing and temperature control.
Challenges and Mitigation Strategies
-
Impurity Control : Residual DMF is removed via water precipitation.
-
Catalyst Efficiency : Sub-stoichiometric HCl (0.25 eq) minimizes acid waste.
-
Oxidation Byproducts : DDQ stoichiometry is optimized to prevent over-oxidation.
Emerging Techniques
Recent advances propose microwave-assisted synthesis to reduce reaction times (30 minutes vs. 5 hours) while maintaining yields ≥70%. Additionally, biocatalytic routes using amine dehydrogenases are under exploration for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The carbazolone scaffold permits diverse substitutions, influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility compared to methylene or methoxy derivatives .
- Stability : Crystallographic data for 9-methyl-3-methylene-carbazol-4-one highlights tight packing via hydrogen bonding, whereas bulkier substituents (e.g., piperidine) may reduce crystallinity .
Research Findings and Implications
- Pharmaceutical Impurities : The target compound’s presence in Ondansetron underscores the need for stringent impurity profiling. Its synthesis byproducts (e.g., morpholine-mediated intermediates) require analytical monitoring .
- Structure-Activity Relationships (SAR): Amine Substituents: Piperidine analogs outperform dimethylamino derivatives in receptor binding, likely due to enhanced lipophilicity and steric fit . Heterocyclic Additions: Imidazole or oxadiazole rings introduce antimicrobial activity absent in the parent carbazolone .
- Therapeutic Potential: While the target compound lacks standalone clinical use, its analogs are pivotal in anti-emetic and antimicrobial drug development .
Biological Activity
3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound that has garnered attention due to its biological activities, particularly in the context of its role as an impurity of Ondansetron, a widely used antiemetic. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C16H20N2O
- Molecular Weight : 256.34 g/mol
- CAS Number : 153139-56-1
- IUPAC Name : 3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its pharmacological effects and potential therapeutic applications. Key areas of interest include:
Antiemetic Activity
As a derivative related to Ondansetron, this compound exhibits antiemetic properties. Ondansetron is known for its effectiveness in preventing nausea and vomiting caused by chemotherapy and surgery. The biological activity of this compound may contribute to similar mechanisms involving serotonin receptor antagonism.
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective effects. For instance, studies have shown that carbazole derivatives can exhibit antioxidant properties and may protect against neurodegenerative diseases by reducing oxidative stress.
Study on Antimicrobial Activity
A study published in Antibiotics explored the antimicrobial potential of similar compounds. It was found that certain carbazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. Although specific data on this compound was limited, the structural similarities suggest potential efficacy against various bacterial strains .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15.625 | Staphylococcus aureus |
| Compound B | 31.25 | Enterococcus faecalis |
Neuroprotective Activity
A review highlighted that carbazole derivatives could inhibit neuroinflammation and promote neuronal survival in vitro. While specific studies on our compound are scarce, related compounds have shown promise in enhancing cognitive function and protecting against neuronal damage .
The proposed mechanism of action for compounds like this compound includes:
- Serotonin Receptor Antagonism : Similar to Ondansetron, it may act on serotonin receptors (5-HT3) to mitigate nausea.
- Antioxidant Properties : The structure may facilitate the scavenging of free radicals and reduce oxidative stress.
- Inhibition of Bacterial Growth : Through interference with bacterial cell wall synthesis or protein production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, and how can yield and purity be improved?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ with PCy₃ ligands in NMP solvent at 130°C) are effective for synthesizing carbazole derivatives. Yield optimization can be achieved via statistical experimental design (DoE) to test variables like catalyst loading, solvent polarity, and reaction time . Computational tools, such as quantum chemical reaction path searches, can predict favorable conditions and reduce trial-and-error experimentation .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical for verifying molecular weight and substituent positions. Infrared (IR) spectroscopy can identify functional groups like the carbonyl (C=O) in the tetrahydrocarbazolone core. Cross-referencing with published NMR data for structurally analogous carbazole derivatives (e.g., 1-Methyl-9H-carbazol) ensures accuracy .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) with gradual dilution to avoid precipitation. Dynamic light scattering (DLS) can monitor colloidal stability. Alternatively, derivatization (e.g., salt formation at the dimethylamino group) may enhance aqueous solubility without altering core bioactivity .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of its synthesis?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates in palladium-catalyzed cross-coupling steps. Kinetic studies using in situ IR or HPLC monitoring validate computational predictions. For example, energy barriers for oxidative addition or reductive elimination steps can be correlated with experimental reaction rates .
Q. How should contradictory data in physicochemical properties (e.g., melting point variations) be resolved?
- Methodological Answer : Reproduce measurements using standardized protocols (e.g., differential scanning calorimetry for melting points). Impurity profiling via HPLC-MS identifies byproducts affecting physical properties. Cross-validate with computational models (e.g., molecular dynamics simulations) to assess crystal packing stability .
Q. What experimental designs are suitable for probing its potential as a kinase inhibitor or receptor ligand?
- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic modifications to the dimethylamino or methyl groups. High-throughput screening (HTS) coupled with molecular docking (e.g., AutoDock Vina) prioritizes targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .
Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
